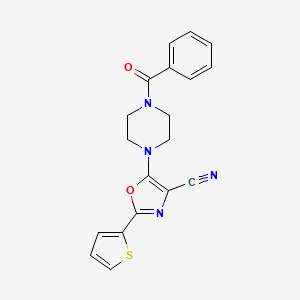
5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-Benzoylpiperazin-1-yl)-2-(thiophen-2-yl)oxazole-4-carbonitrile" is a complex organic molecule that appears to be related to a class of compounds with potential biological activity. The structure suggests the presence of an oxazole ring, a benzoylpiperazine moiety, and a thiophene group, which are common in medicinal chemistry for their diverse pharmacological properties.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a series of benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives were synthesized and evaluated for their affinity towards 5-HT1A receptors . Although the exact synthesis of the compound is not detailed, the methodologies used for similar structures involve multi-step synthetic processes, often starting with readily available starting materials and proceeding through various reaction steps, including condensation, cyclization, and functional group transformations.
Molecular Structure Analysis
The molecular structure of such compounds is typically characterized using spectroscopic methods such as FT-IR, 1H-NMR, and mass spectroscopy . These techniques allow for the determination of the functional groups present, the confirmation of the molecular framework, and the identification of any substituents on the core structure. The presence of an oxazole ring and a thiophene group in the compound suggests potential for electron-rich areas, which could be relevant for its binding to biological targets.
Chemical Reactions Analysis
Compounds with similar structures have been shown to undergo various chemical reactions. For example, the synthesis of 2-N-(benzo[b]thiophen-2-yl)benzo and heterofused-1,2,3-triazoles involved diazotisation and coupling reactions followed by air oxidation in the presence of cupric acetate . These reactions are indicative of the reactive nature of the nitrogen and sulfur-containing heterocycles, which can be exploited to generate a diverse array of derivatives for biological evaluation.
Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of heteroatoms and aromatic systems typically results in compounds with significant lipophilicity, which can affect their solubility and permeability characteristics. These properties are crucial for the potential bioavailability of the compounds. The antimicrobial activities of related compounds have been evaluated, suggesting that the physical and chemical properties of these molecules are conducive to biological interactions .
Applications De Recherche Scientifique
Synthetic Pathways and Chemical Properties
- A study highlights the synthesis of a large range of molecules starting from a building block similar in structure to the compound of interest. This synthesis showcases the adaptability of such compounds in creating diverse molecular structures, potentially useful in various research applications (Lemaire et al., 2015).
- Another research effort describes the synthesis and antimicrobial activities of novel derivatives, emphasizing the chemical versatility and potential biological applications of such compounds (Al‐Azmi & Mahmoud, 2020).
Biological Activities
- Compounds structurally related to the query have been synthesized and tested for their antimicrobial properties. This research underscores the potential utility of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).
- Another study focuses on the antioxidant activity of novel fused heterocyclic compounds derived from a tetrahydropyrimidine derivative, suggesting potential applications in the development of antioxidants (Salem et al., 2015).
Potential Anticancer Applications
- The synthesis of new uracil derivatives and their sugar hydrazones, which displayed potent antimicrobial, antioxidant, and anticancer activities, indicates the therapeutic potential of compounds with similar structures (Nassar et al., 2020).
Miscellaneous Applications
- The development of a 2-substituted-5-aminooxazole-4-carbonitrile library and its modification via microwave-mediated and flow chemistries, including the evaluation of cannabinoid receptor affinity, demonstrates the broad utility of such compounds in medicinal chemistry and drug design (Spencer et al., 2012).
Propriétés
IUPAC Name |
5-(4-benzoylpiperazin-1-yl)-2-thiophen-2-yl-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2S/c20-13-15-19(25-17(21-15)16-7-4-12-26-16)23-10-8-22(9-11-23)18(24)14-5-2-1-3-6-14/h1-7,12H,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMKJGLVLDFSTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(N=C(O2)C3=CC=CS3)C#N)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

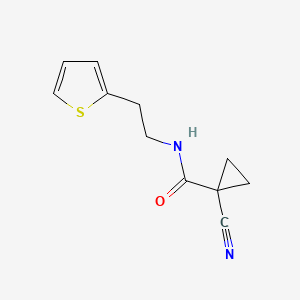


![3-(4-Chlorophenyl)-1-(3-methylbenzoyl)-1,4-diazaspiro[4.4]non-3-ene-2-thione](/img/structure/B2527752.png)
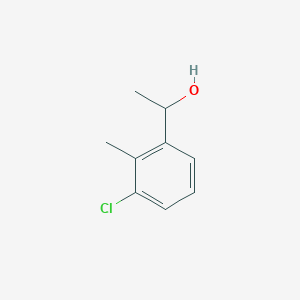
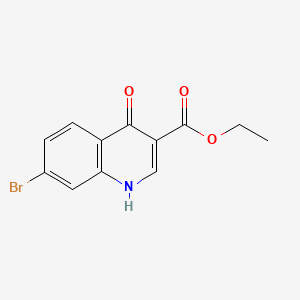
![1-({[1-(3-methoxyphenyl)-1H-imidazol-2-yl]thio}acetyl)indoline](/img/structure/B2527755.png)
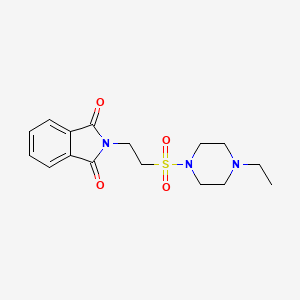

![3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3,4-difluorophenyl)pyridazin-4(1H)-one](/img/structure/B2527763.png)
![(Z)-N-(2-(5-(4-nitrobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2527764.png)
![8-chloro-1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2527765.png)
![N-[4-(2,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)phenyl]benzamide](/img/structure/B2527766.png)
![2-[1-acetyl-3-(3-pyridinyl)-4,5-dihydro-1H-pyrazol-5-yl]phenol](/img/structure/B2527768.png)